molecular formula C8H5ClO3 B068129 3-Chloro-2-formylbenzoic acid CAS No. 169310-05-8

3-Chloro-2-formylbenzoic acid

Cat. No. B068129
M. Wt: 184.57 g/mol
InChI Key: OJIYUFAIWHJJNL-UHFFFAOYSA-N
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Description

3-Chloro-2-formylbenzoic acid is a polar aromatic aldehyde . It is a member of benzoic acids .


Synthesis Analysis

3-Chloro-2-formylbenzoic acid is used in the synthesis of 3-hydroxymethylbenzoic acid via reduction . It has a molecular weight of 184.58 .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-formylbenzoic acid is C8H5ClO3 . The InChI code is 1S/C8H5ClO3/c9-7-3-1-2-5 (8 (11)12)6 (7)4-10/h1-4H, (H,11,12) .


Physical And Chemical Properties Analysis

3-Chloro-2-formylbenzoic acid has a molecular weight of 184.57 g/mol . It has a topological polar surface area of 54.4 Ų . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Functionalization

3-Chloro-2-formylbenzoic acid has been utilized in various synthetic and functionalization processes. For instance, its derivatives have been prepared using ortho-lithiation strategies, leading to compounds like 6-chloro-2-formylbenzamide and 6-chloro-2-formylbenzoic acid esters. These compounds exhibit interesting tautomeric forms and are significant in organic synthesis (Aksjonova et al., 2012).

Enantioenriched Phthalides and Isoindolinones Synthesis

The transformations of 3-Chloro-2-formylbenzoic acid derivatives have been pivotal in accessing a series of heterocyclic organic compounds like phthalides and isoindolinones. Notably, these compounds have been synthesized with high enantiomeric excess, showcasing the versatility of 3-Chloro-2-formylbenzoic acid in producing complex organic structures (Niedek et al., 2016).

Multicomponent Reactions

3-Chloro-2-formylbenzoic acid is involved in multicomponent reactions, leading to diverse organic structures. For example, reactions between this acid, anilines, and HCN form 3-amino-4-(arylamino)-1H-isochromen-1-ones, showcasing its ability to participate in complex chemical transformations (Opatz & Ferenc, 2005).

Cation Binding Properties

In the realm of inorganic chemistry, derivatives of 3-Chloro-2-formylbenzoic acid have been studied for their cation binding properties. For example, phthalide-fused indoline derivatives show selectivity and sensitivity towards specific metal cations, like Sn2+, demonstrating the potential of these compounds in sensor development and metal ion detection (Wong et al., 2018).

Enzyme and Substrate Engineering

3-Chloro-2-formylbenzoic acid has also found applications in enzyme and substrate engineering. Studies have shown how its derivatives can be used as probes to understand the interaction dynamics in enzymatic reactions, thereby contributing to the advancement of biocatalysis and biotransformation processes (Payongsri et al., 2012).

Safety And Hazards

The safety information for 3-Chloro-2-formylbenzoic acid indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-chloro-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYUFAIWHJJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439206
Record name 3-Chloro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-formylbenzoic acid

CAS RN

169310-05-8
Record name 3-Chloro-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-formylbenzoic acid
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